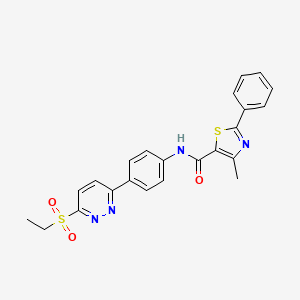

![molecular formula C11H13BrN2S2 B2854952 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034402-75-8](/img/structure/B2854952.png)

3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

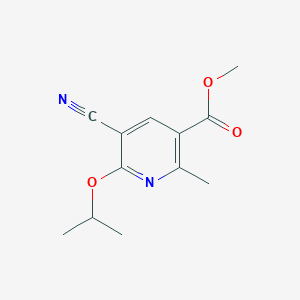

“3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the linear formula C11H13BrN2S . It’s a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .科学的研究の応用

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of biological activities, making them pivotal in medicinal chemistry. The unique structure of benzothiazoles, characterized by a benzene ring fused with a thiazole, is a common motif in many natural and synthetic bioactive molecules. These compounds demonstrate diverse pharmacological properties, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities (Bhat & Belagali, 2020). The ability to modify the benzothiazole ring with various substituents allows for the fine-tuning of these compounds' pharmacological profiles, enabling the development of targeted therapies for a multitude of diseases.

Benzothiazoles in Drug Discovery

The exploration of benzothiazoles in drug discovery has been particularly fruitful in the identification of compounds with high therapeutic potential. Numerous benzothiazole derivatives have been patented for their pharmacological activities, especially in cancer research. These compounds have been recognized for their selectivity and efficacy in vivo, showcasing the versatility of the benzothiazole scaffold in the development of new therapeutic agents (Law & Yeong, 2022). The ongoing research and patent filings indicate a robust interest in benzothiazole derivatives as a foundational element in drug development, underscoring their importance in addressing unmet medical needs.

Benzothiazoles in Optoelectronic Materials

Beyond their biomedical applications, benzothiazole derivatives have also found utility in the field of optoelectronic materials. The incorporation of benzothiazole and pyrimidine rings into π-extended conjugated systems has been demonstrated to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. These compounds contribute to the advancement of optoelectronic technologies by improving device performance and enabling the development of new functionalities (Lipunova et al., 2018). The research in this area highlights the potential of benzothiazole derivatives to serve as key components in the next generation of electronic and photonic devices.

作用機序

Target of Action

Similar compounds have been investigated for their potential antidepressant and anticonvulsant effects .

Mode of Action

It’s worth noting that similar benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects .

Biochemical Pathways

It has been suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects .

特性

IUPAC Name |

6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOQNWRHIZOYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2854870.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2854879.png)

![3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2854883.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide](/img/structure/B2854884.png)

![2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2854885.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)